molecular formula C16H14N2O5 B4745057 N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide

N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide

Cat. No.: B4745057
M. Wt: 314.29 g/mol
InChI Key: GZXYZYKWNHSXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide, also known as LY-294002, is a synthetic small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is a key regulator of cell growth, proliferation, and survival and is often dysregulated in cancer and other diseases. LY-294002 has been extensively studied for its potential therapeutic applications and as a tool compound for investigating PI3K signaling.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and other signaling molecules. The inhibition of PI3K signaling can lead to decreased cell proliferation, increased apoptosis, and other effects depending on the cell type and context.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects depending on the cell type and context. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In diabetes, this compound can improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In cardiovascular disease, this compound can inhibit vascular smooth muscle cell proliferation and migration. In neurodegenerative disorders, this compound can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has several advantages as a tool compound for investigating PI3K signaling. It is a highly specific inhibitor of PI3K and does not target other kinases or signaling pathways. It is also relatively stable and can be used in a variety of experimental systems, including cell culture, animal models, and human clinical trials. However, this compound also has some limitations. It can be toxic at high concentrations or with prolonged exposure, and its effects can be context-dependent and vary between different cell types and experimental conditions.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide and the PI3K pathway. One area of interest is the development of more specific and potent inhibitors of PI3K that can be used in clinical settings. Another area is the investigation of the role of PI3K signaling in aging and age-related diseases. Finally, there is a need for further research on the downstream effects of PI3K inhibition and how these effects can be harnessed for therapeutic benefit in various diseases.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has been widely used in scientific research to investigate the role of the PI3K pathway in various cellular processes and diseases. It has been shown to inhibit PI3K activity in vitro and in vivo, leading to downstream effects on Akt signaling and other pathways. This compound has been used to study the role of PI3K in cancer, diabetes, cardiovascular disease, and neurodegenerative disorders.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-20-12-6-5-10(8-14(12)21-2)17-16(19)11-9-15(23-18-11)13-4-3-7-22-13/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXYZYKWNHSXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49715770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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